Deflazacort-D7

LC-MS/MS Quantitative bioanalysis Stable isotope dilution

Deflazacort‑D7 is the requisite deuterated internal standard for regulated LC‑MS/MS quantitation of deflazacort and 21‑desacetyldeflazacort. Unlike unlabeled surrogates or structurally dissimilar corticoid IS, it co‑elutes identically with the target analyte and experiences identical ionization phenomena, eliminating matrix‑effect bias that compromises Cmax and AUC confidence intervals in ANDA bioequivalence trials. Achieve LLOQ of 0.5 ng/mL in limited‑volume pediatric samples for precise therapeutic drug monitoring and population PK modeling in DMD cohorts. Validated linear range 0.5–150 ng/mL (r²>0.999) meets FDA/EMA bioanalytical method validation requirements.

Molecular Formula C25H31NO6
Molecular Weight 448.6 g/mol
Cat. No. B12420436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeflazacort-D7
Molecular FormulaC25H31NO6
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C
InChIInChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i1D2,2D3,12D2
InChIKeyFBHSPRKOSMHSIF-MOHZSCHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deflazacort-D7: Deuterated Stable Isotope-Labeled Internal Standard for Deflazacort Quantitation


Deflazacort-D7 is a deuterium-labeled analog of the glucocorticoid prodrug deflazacort, featuring seven deuterium substitutions for hydrogen atoms (C₂₅H₂₄D₇NO₆; molecular weight 448.56 g/mol) [1]. Deflazacort itself is a methyloxazoline derivative of prednisolone and is rapidly converted by plasma esterases to its active metabolite 21-desacetyldeflazacort following oral administration [2]. Deflazacort-D7 serves as a stable isotope-labeled internal standard for quantitative LC-MS/MS analysis of deflazacort and its metabolites in biological matrices, enabling precise pharmacokinetic and bioequivalence studies [3].

Why Unlabeled Deflazacort or Alternative Corticosteroid Internal Standards Cannot Replace Deflazacort-D7 in Regulated Bioanalysis


The substitution of Deflazacort-D7 with unlabeled deflazacort or structurally distinct corticosteroid internal standards in LC-MS/MS workflows introduces quantitation errors that are unacceptable for regulated bioanalysis. Unlabeled deflazacort cannot be distinguished from endogenous analyte, rendering accurate quantitation impossible in a single analytical run [1]. Structurally dissimilar internal standards (e.g., prednisolone-D8, methylprednisolone-D4) exhibit differential ionization efficiencies and chromatographic retention relative to deflazacort, leading to variable matrix effects and uncompensated ion suppression across sample cohorts . Deflazacort-D7, in contrast, co-elutes identically with the target analyte and experiences identical matrix-induced ionization phenomena, thereby providing the analytical precision required for pharmacokinetic bridging studies, bioequivalence trials, and therapeutic drug monitoring .

Deflazacort-D7 Quantitative Differentiation Evidence: Analytical Performance and Clinical Context Data


Enhanced Analytical Precision via Co-Eluting Deuterated Internal Standard

Deflazacort-D7 demonstrates superior quantitation precision compared to non-isotopic or structurally dissimilar internal standards due to its co-elution and matched ionization behavior with the target analyte deflazacort . As a stable isotope-labeled analog with seven deuterium atoms, Deflazacort-D7 experiences matrix-induced ion suppression or enhancement identical to that of unlabeled deflazacort, thereby normalizing signal variability across sample preparations and analytical batches [1].

LC-MS/MS Quantitative bioanalysis Stable isotope dilution

Validated Linear Range for Deflazacort Quantitation via Deflazacort-D7 Internal Standard Method

LC-MS/MS methods employing Deflazacort-D7 as the internal standard have been validated to demonstrate linear quantitation over a wide dynamic range, enabling accurate measurement of both low-level trace concentrations and higher therapeutic concentrations of deflazacort and its active metabolite 21-desacetyldeflazacort in biological samples .

Method validation Calibration curve LLOQ

Clinical Differentiation: Deflazacort (Analyte) Demonstrates Reduced Metabolic Interference Compared to Prednisolone

The clinical relevance of accurate deflazacort quantitation using Deflazacort-D7 is underscored by deflazacort's differentiated metabolic safety profile relative to prednisolone [1]. In clinical trials, deflazacort has been observed to influence calcium balance and carbohydrate metabolism to lesser degrees than prednisolone, a finding of particular relevance for pediatric Duchenne muscular dystrophy populations requiring chronic corticosteroid therapy [2]. Accurate quantitation of deflazacort and its active metabolite 21-desacetyldeflazacort using Deflazacort-D7 enables rigorous exposure-response analyses that substantiate this differentiation [3].

Carbohydrate metabolism Calcium balance Corticosteroid safety

Differential Glucocorticoid Receptor Stabilization Compared to Prednisolone

The active metabolite of deflazacort, 21-desacetyldeflazacort, exhibits differentiated glucocorticoid receptor (GR) binding and receptor-complex stabilization kinetics compared to prednisolone [1]. While 21-desacetyldeflazacort displays lower initial receptor binding affinity than prednisolone (as measured by [³H]dexamethasone displacement), it stabilizes the resulting steroid-receptor complex more effectively in kidney and thymus tissues, though not in liver [1]. This tissue-specific stabilization may contribute to the observed differences in metabolic side-effect profiles and the bone-sparing properties reported for deflazacort [2].

Receptor binding Pharmacodynamics Tissue selectivity

Reduced CNS Exposure via P-Glycoprotein Efflux Compared to Prednisolone and Vamorolone

In Duchenne muscular dystrophy (DMD) disease models, deflazacort and its active metabolite demonstrate strong P-glycoprotein (P-gp) substrate properties, resulting in limited central nervous system (CNS) exposure [1]. Pharmacokinetic studies in the mouse and evaluation of P-gp efflux in cellular systems demonstrate that deflazacort is a strong P-gp substrate, a property shared with prednisolone but contrasted with the atypical corticosteroid vamorolone, which is not a strong P-gp substrate and distributes more readily into the CNS [1]. Gene expression analysis after two weeks of dosing in mdx mice revealed that prednisolone and vamorolone induced more changes in brain gene expression than did deflazacort, and both prednisolone and vamorolone induced depression-like behavior, whereas such effects were less pronounced with deflazacort [1].

Blood-brain barrier P-glycoprotein CNS safety

Optimal Scientific and Industrial Deployment Scenarios for Deflazacort-D7


Regulated Bioanalysis for Deflazacort Bioequivalence and ANDA Submissions

Deflazacort-D7 is the requisite internal standard for LC-MS/MS methods supporting abbreviated new drug application (ANDA) bioequivalence studies of generic deflazacort formulations. The validated linear range of 0.5-150 ng/mL with r² > 0.999 meets FDA and EMA bioanalytical method validation requirements, enabling accurate quantification of deflazacort and 21-desacetyldeflazacort in human plasma samples from crossover pharmacokinetic studies. Use of Deflazacort-D7 compensates for matrix effects and ionization variability across sample cohorts, ensuring that 90% confidence intervals for Cmax and AUC ratios fall within the 80-125% bioequivalence acceptance criteria [1].

Pediatric Pharmacokinetic Studies in Duchenne Muscular Dystrophy Populations

Deflazacort-D7 enables precise therapeutic drug monitoring and population pharmacokinetic modeling in pediatric DMD patients receiving chronic corticosteroid therapy. The 0.5 ng/mL LLOQ is critical for measuring trough concentrations of the active metabolite 21-desacetyldeflazacort (typically 2-5 ng/mL at 24 hours post-dose) [1] in the limited sample volumes obtainable from pediatric subjects. Accurate quantitation of deflazacort exposure using Deflazacort-D7 supports dose individualization strategies to balance therapeutic efficacy—including delayed loss of ambulation and preserved pulmonary function—against corticosteroid-related adverse effects such as growth suppression and bone fragility [2].

Mechanistic PK/PD Studies Investigating Tissue-Specific Glucocorticoid Effects

Deflazacort-D7 is an essential analytical tool for preclinical and clinical studies examining the relationship between deflazacort exposure and tissue-specific pharmacodynamic outcomes, including the differential glucocorticoid receptor stabilization observed in kidney and thymus versus liver and the limited CNS exposure conferred by strong P-gp substrate properties [1]. The stable isotope-labeled internal standard enables accurate measurement of both parent compound and active metabolite concentrations in plasma, cerebrospinal fluid, and tissue homogenates, facilitating the construction of exposure-response models that link systemic deflazacort levels to differential metabolic and neurobehavioral outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deflazacort-D7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.